

# PBA-1105b and Autophagic Flux Enhancement: A Technical Guide

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## A Comprehensive Overview of an AUTOTAC-Mediated Approach to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PBA-1105b is a novel chimeric molecule belonging to the class of AUTOTACs (AUTOphagy-TArgeting Chimeras). AUTOTACs represent a cutting-edge chemical biology platform for the targeted degradation of proteins via the autophagy-lysosome system.[1][2] Unlike traditional inhibitors that merely block protein function, AUTOTACs facilitate the complete removal of target proteins from the cellular environment. PBA-1105b is a derivative of PBA-1105, featuring a longer polyethylene glycol (PEG)-based linker, and is designed to induce the self-oligomerization of the p62 autophagy receptor.[3][4] This action enhances the autophagic flux of ubiquitin-bound protein aggregates. This document provides an in-depth technical guide to the core principles, mechanism of action, and experimental data related to PBA-1105b.

### **Core Concept: The AUTOTAC Platform**

The AUTOTAC technology is built on bifunctional molecules that link a target-binding ligand (TBL) to an autophagy-targeting ligand (ATL).[1] This dual-binding capacity allows AUTOTACs to act as a bridge between a protein of interest (POI) and the p62 autophagy receptor (also known as Sequestosome-1/SQSTM1).[1] The binding of the AUTOTAC to the ZZ domain of p62 induces a conformational change that promotes its oligomerization.[1][5] This



oligomerization is a critical step in the formation of autophagosomes, the cellular machinery responsible for engulfing and degrading cellular components. The POI, now in proximity to the activated p62, is sequestered into the autophagosome and subsequently degraded upon fusion with the lysosome.

#### **Mechanism of Action of PBA-1105b**

**PBA-1105b** is specifically designed to target aggregation-prone proteins for degradation. While the broader AUTOTAC platform can be adapted to target various oncoproteins and other disease-relevant proteins, **PBA-1105b** has been highlighted for its potential in addressing proteinopathies. Its mechanism of action can be summarized in the following steps:

- Binding to Target Protein: The TBL component of PBA-1105b recognizes and binds to exposed hydrophobic regions on misfolded or aggregated proteins.
- Recruitment of p62: The ATL moiety of PBA-1105b concurrently binds to the ZZ domain of the p62 receptor.
- Induction of p62 Oligomerization: This ternary complex formation induces the selfoligomerization of p62.
- Autophagosome Formation: The p62 oligomers, along with the bound target protein, are recognized by the autophagic machinery, leading to the formation of a double-membraned autophagosome around the complex.
- Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed contents, including the target protein, are degraded by lysosomal hydrolases.

This process of selective autophagy initiated by **PBA-1105b** effectively clears pathogenic protein aggregates from the cell, thereby restoring cellular homeostasis.

### **Quantitative Data**

The following table summarizes the quantitative data available for the broader class of AUTOTACs, as specific data for **PBA-1105b** is part of a larger study on the platform. The data illustrates the potency and efficacy of the AUTOTAC approach in targeted protein degradation.



Compound	Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Reference
PHTPP-1304	ERβ	HEK293T	2	>90	Ji et al., 2022
VinclozolinM2 -2204	Androgen Receptor	LNCaP	<100	~80	Ji et al., 2022
Fumagillin- 105	MetAP2	HUVEC	<100	>90	Ji et al., 2022
PBA-1105	Mutant Tau	HEK293T	0.71	~100 (at 100 nM)	Ji et al., 2022

Note: DC50 is the concentration required for 50% degradation of the target protein. Dmax is the maximum degradation observed.

### **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the study of **PBA-1105b** and the AUTOTAC platform, based on the foundational study by Ji et al., 2022.

#### In Vitro p62 Oligomerization Assay

- Objective: To assess the ability of an AUTOTAC to induce the oligomerization of p62.
- Cell Line: HEK293T cells.
- Protocol:
  - Treat HEK293T cells with the AUTOTAC compound (e.g., PBA-1105b) at the desired concentration for 24 hours.
  - Harvest the cells and lyse them through repeated freeze-thaw cycles.
  - Centrifuge the lysate to pellet cellular debris and collect the supernatant.
  - Quantify the protein concentration of the supernatant using a BCA protein assay kit.



- Mix equal amounts of protein lysate with non-reducing 4x LDS sample buffer and boil.
- Separate the protein lysates by SDS-PAGE.
- Perform immunoblotting to detect oligomerized p62.

#### **Autophagic Flux Assay**

- Objective: To measure the enhancement of autophagic flux by an AUTOTAC.
- · Cell Line: HeLa cells.
- Protocol:
  - Treat HeLa cells with the AUTOTAC compound (e.g., PBA-1105b) at the desired concentration for 24 hours. For control, include a condition with a lysosomal inhibitor such as hydroxychloroquine (HCQ) at 10 μM for the same duration.
  - Lyse the cells and perform immunoblotting for LC3, a key marker of autophagosome formation.
  - The autophagic flux index is calculated based on the difference in the LC3-II/LC3-I ratio between treated and untreated cells in the presence and absence of the lysosomal inhibitor.

#### Immunocytochemistry (ICC) for Puncta Formation

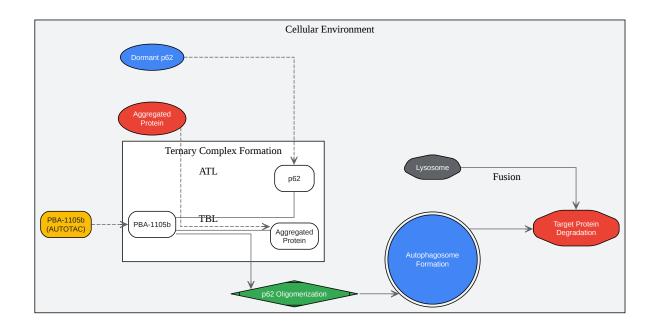
- Objective: To visualize the formation of p62 and LC3 puncta, indicative of autophagosome formation.
- · Cell Line: HeLa cells.
- Protocol:
  - Culture HeLa cells on coverslips and treat with the AUTOTAC compound (e.g., 2.5 μM for 24 hours).
  - Fix the cells with 4% paraformaldehyde.



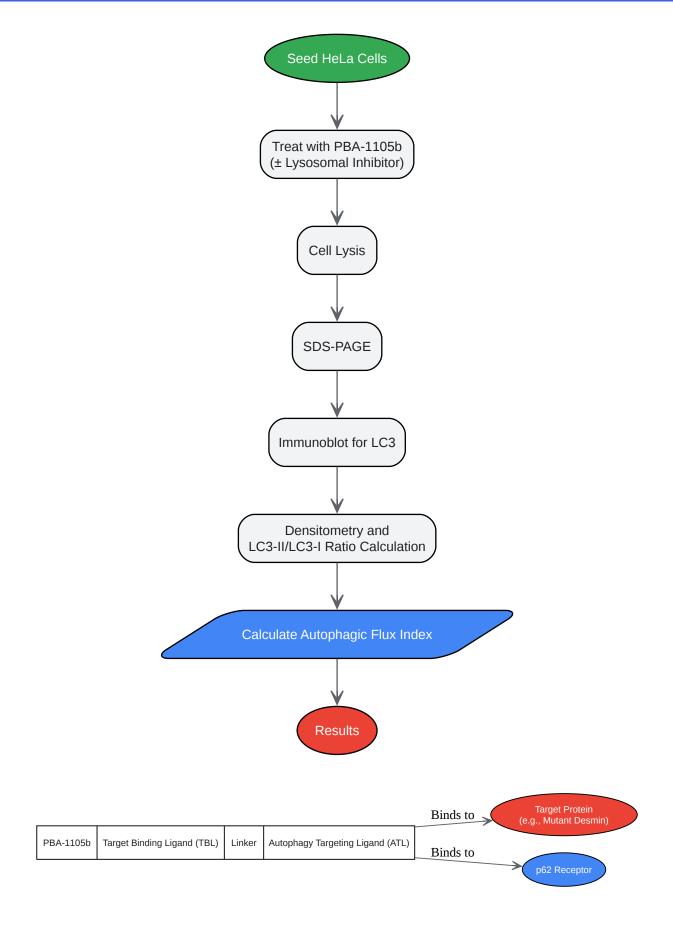
- Permeabilize the cells with 0.1% Triton X-100.
- Block with 5% bovine serum albumin (BSA) in PBS.
- Incubate with primary antibodies against p62 and LC3.
- Incubate with fluorescently labeled secondary antibodies.
- Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
- Visualize and quantify puncta formation using a confocal microscope.

# Visualizations Signaling Pathway of AUTOTAC Action











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